molecular formula C10H16ClN3O2 B1492181 6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine CAS No. 55662-69-6

6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Cat. No.: B1492181
CAS No.: 55662-69-6
M. Wt: 245.7 g/mol
InChI Key: HSIUFTZDZYORAZ-UHFFFAOYSA-N
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Description

6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H16ClN3O2 and its molecular weight is 245.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in fatty acid synthesis, which is essential for various cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in lipid metabolism, leading to changes in cellular lipid levels . Additionally, this compound can modulate cell signaling pathways, such as the AMPK pathway, which plays a critical role in maintaining cellular energy homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and either inhibits or activates their activity. For instance, its binding to acetyl-CoA carboxylase results in enzyme inhibition, leading to reduced fatty acid synthesis . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of target genes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in lipid metabolism, such as acetyl-CoA carboxylase . This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, this compound may influence other metabolic pathways, such as those involved in energy production and storage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in lipid-rich areas may enhance its effects on lipid metabolism.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the endoplasmic reticulum or mitochondria can influence its interactions with enzymes involved in lipid metabolism and energy production.

Properties

IUPAC Name

6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O2/c1-3-15-10(16-4-2)6-12-9-5-8(11)13-7-14-9/h5,7,10H,3-4,6H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIUFTZDZYORAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC1=CC(=NC=N1)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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